REACTION_CXSMILES
|
[H-].[K+].[Br:3][C:4]1[CH:9]=[CH:8][C:7]([C:10]([CH3:18])([CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH3:17])[CH3:11])=[CH:6][C:5]=1[OH:19].[CH2:20](Br)[C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1>CN(C)C=O>[CH2:20]([O:19][C:5]1[CH:6]=[C:7]([C:10]([CH3:18])([CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH3:17])[CH3:11])[CH:8]=[CH:9][C:4]=1[Br:3])[C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1 |f:0.1|
|
Name
|
|
Quantity
|
0.575 mol
|
Type
|
reactant
|
Smiles
|
[H-].[K+]
|
Name
|
|
Quantity
|
0.5 mol
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=C(C=C1)C(C)(CCCCCC)C)O
|
Name
|
|
Quantity
|
0.575 mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is stirred 15 minutes longer after which a solution of 98.3 g
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a -18° C.
|
Type
|
STIRRING
|
Details
|
stirred 30 minutes longer
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
It is quenched by addition to 6 liters of ice water
|
Type
|
EXTRACTION
|
Details
|
The quenched mixture is extracted six times with 500 ml
|
Type
|
EXTRACTION
|
Details
|
The combined extract
|
Type
|
WASH
|
Details
|
is washed twice with one liter portions of water and once with one liter of saturated sodium chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)OC=1C=C(C=CC1Br)C(C)(CCCCCC)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |